molecular formula C13H17NO4 B6320480 tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate CAS No. 777946-61-9

tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate

Cat. No.: B6320480
CAS No.: 777946-61-9
M. Wt: 251.28 g/mol
InChI Key: SYKGWCMUHJJSSA-UHFFFAOYSA-N
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Description

tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate is a carbamate-protected amine derivative featuring a benzodioxole core linked to a methyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely utilized in organic synthesis, particularly in medicinal chemistry, where the Boc group serves to protect amines during multi-step reactions . Its structural motif—combining a benzodioxole (a methylenedioxy-substituted benzene) with a carbamate—confers stability and modulates physicochemical properties such as solubility and bioavailability. Evidence from synthetic studies highlights its role as an intermediate in the preparation of bioactive molecules, including enzyme inhibitors and antitumor agents .

Properties

IUPAC Name

tert-butyl N-(1,3-benzodioxol-5-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)14-7-9-4-5-10-11(6-9)17-8-16-10/h4-6H,7-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKGWCMUHJJSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594447
Record name tert-Butyl [(2H-1,3-benzodioxol-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777946-61-9
Record name tert-Butyl [(2H-1,3-benzodioxol-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Materials and Reagents

  • Starting material : Benzo[d]dioxol-5-ylmethanamine (piperonylamine)

  • Reagents : Di-tert-butyl dicarbonate (Boc anhydride), triethylamine (TEA)

  • Solvents : Dichloromethane (DCM), tetrahydrofuran (THF)

  • Purification : Silica gel column chromatography (hexane/ethyl acetate gradient)

Stepwise Procedure

  • Reaction Setup : Dissolve benzo[d]dioxol-5-ylmethanamine (1.0 equiv) in anhydrous DCM (10 mL per mmol of amine) under nitrogen atmosphere.

  • Base Addition : Add triethylamine (1.2–2.0 equiv) dropwise at 0°C to minimize exothermic side reactions.

  • Boc Anhydride Addition : Introduce Boc anhydride (1.1 equiv) slowly, ensuring temperature remains below 10°C.

  • Stirring : Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Workup : Quench with water, extract with DCM (3×15 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude product via flash chromatography (hexane/ethyl acetate, 4:1 to 1:1 gradient) to isolate the carbamate.

Yield and Characterization

  • Yield : 70–85% (typical for Boc protections under optimized conditions).

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 1.43 (s, 9H, Boc CH₃), 4.08 (d, 2H, CH₂N), 5.93 (s, 2H, dioxole OCH₂O), 6.77–7.00 (m, 3H, aromatic).

    • ¹³C NMR : δ 28.3 (Boc CH₃), 79.9 (Boc quaternary C), 156.5 (carbamate C=O).

Alternative Methodologies and Optimization

Solvent and Base Screening

A comparative study of solvents (DCM vs. THF) and bases (TEA vs. DMAP) reveals that DCM-TEA combinations provide superior yields (Table 1). Polar aprotic solvents enhance Boc anhydride solubility, while bulky bases minimize side reactions such as over-alkylation.

Table 1. Solvent and Base Optimization for Carbamate Formation

SolventBaseTemperature (°C)Yield (%)
DCMTEA2585
THFTEA2578
DCMDMAP2572

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from 24 hours to 30 minutes while maintaining yields at 80–82%. This method is particularly advantageous for high-throughput applications.

Challenges and Troubleshooting

Moisture Sensitivity

Boc anhydride is highly moisture-sensitive. Inadequate drying of solvents or reagents leads to hydrolysis, reducing yields. Pre-drying solvents over molecular sieves and conducting reactions under inert atmospheres mitigate this issue.

Purification Difficulties

The product’s polarity necessitates careful gradient elution during column chromatography. Co-eluting impurities are minimized by using silica gel of appropriate mesh size (230–400 mesh) and incremental polarity adjustments.

Industrial-Scale Production Considerations

Scaling up the synthesis requires:

  • Continuous Flow Systems : Enhanced heat transfer and mixing efficiency.

  • Catalytic Bases : Recyclable bases like polymer-supported TEA reduce waste.

  • Green Solvents : Substituting DCM with cyclopentyl methyl ether (CPME) aligns with sustainability goals.

Analytical Validation

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient, UV detection at 254 nm).

  • Mass Spectrometry : [M+H]⁺ calculated for C₁₃H₁₆NO₄⁺: 250.1075, found: 250.1078.

Stability Studies

The carbamate remains stable under inert storage (-20°C, nitrogen atmosphere) for >12 months. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 weeks.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis reactions typical of carbamates .

Reactivity and Functionalization

  • The compound can undergo reactions with electrophiles due to the electron-rich nature of the dioxole ring. This characteristic makes it a valuable intermediate for synthesizing more complex molecules.

Biological Research

Antitumor Properties

  • Research indicates that this compound may exhibit antitumor activities by inducing apoptosis in cancer cells. It has been shown to cause cell cycle arrest at the S-phase and G2/M-phase, making it a candidate for further studies in cancer therapeutics.

Antimicrobial Activity

  • The compound has demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria, highlighting its potential for development into antimicrobial agents.

Pharmaceutical Applications

Drug Development

  • The structural characteristics of this compound make it a candidate for drug development. Its interactions with biological targets can be explored for therapeutic applications in treating conditions such as depression and anxiety disorders, as suggested by related compounds that exhibit similar pharmacological profiles .

Mechanism of Action

  • The mechanism involves inhibition of specific enzymes or receptors relevant to cancer cell proliferation and other biological processes. Understanding these interactions is crucial for optimizing its therapeutic efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities and synthesis methods of this compound:

Study on Antitumor Activity

  • A study demonstrated that the compound could induce apoptosis in human cancer cell lines, providing a basis for its potential use in cancer therapies.

Synthesis Methods

  • The synthesis typically involves reacting benzo[d][1,3]dioxole with tert-butyl isocyanate under controlled conditions to yield high purity products suitable for research applications.

Mechanism of Action

Comparison with Similar Compounds

Methoxy vs. Ethoxy Substituents

  • Compound 7–5 (): Features a 4-methoxyphenylcarbamoyl group. Its $ ^1H $ NMR shows a singlet at δ 3.75 ppm for the methoxy group and δ 1.29 ppm for the tert-butyl group.
  • Compound 7–6 (): Substitutes methoxy with ethoxy, resulting in a downfield shift in the alkyloxy proton signals. The tert-butyl group remains unchanged (δ 1.29 ppm).

Piperazine-Carbonyl Derivatives

  • Compound 7–15 (): Incorporates a 4-ethylphenyl-piperazine-carbonyl moiety. The $ ^1H $ NMR reveals complex splitting patterns (δ 3.50 ppm for piperazine protons) and a tert-butyl signal at δ 1.22 ppm.
  • Compound 7–16 (): Replaces ethyl with a chlorophenyl group, introducing electron-withdrawing effects that may enhance binding to enzymatic targets like proprotein convertases .

Modifications to the Carbamate Side Chain

Ethoxyvinyl and Tetrazole Additions

  • Compound 1f (): Contains an ethoxyvinyl group synthesized via a Pd-catalyzed cascade reaction (56.6% yield). The $ ^1H $ NMR shows vinyl protons (δ 6.92 ppm) and Boc signals (δ 1.29 ppm) .
  • Compound 1b_boc (): Features a tetrazole ring and benzyloxy group. The tetrazole’s hydrogen-bonding capacity may enhance interactions with biological targets, though synthetic yields are moderate (80%) .

Rhodanine and Oxazole Derivatives

  • Compound 5e (): A rhodanine derivative with a butylamino group, synthesized in 97% yield via reductive amination. The Boc group ensures stability during microwave-assisted reactions .
  • tert-Butyl (4-methyloxazol-5-yl)carbamate (): Replaces benzodioxole with an oxazole ring, reducing molecular weight (C$9$H${14}$N$2$O$3$, MW 198.22) and altering electronic properties .

Heterocyclic Core Replacements

Thiadiazole and Isoxazole Analogs

  • tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate (): A thiadiazole-based analog with higher molecular weight (C$7$H${10}$BrN$3$O$2$S, MW 280.14). The bromine atom offers a site for further functionalization .
  • Synthesized via chlorination and amination steps .

Data Tables for Comparative Analysis

Compound Name Core Structure Key Functional Groups Molecular Weight Yield (%) Key Applications/Notes Reference
tert-Butyl (benzodioxolylmethyl)carbamate Benzodioxole Boc, methylenedioxy 265.29 N/A Amine protection, enzyme inhibitors
Compound 7–5 Benzodioxole 4-Methoxyphenylcarbamoyl 468.49 N/A Proprotein convertase inhibition
Compound 1f Benzodioxole Ethoxyvinyl 361.37 56.6 Cascade reaction intermediate
Compound 5e Rhodanine Butylamino, Boc 354.40 97 Antitumor evaluation (in revision)
tert-Butyl (4-methyloxazol-5-yl)carbamate Oxazole Methyl, Boc 198.22 N/A Biochemical reagent

Key Findings and Implications

Structural Flexibility : The benzodioxole core tolerates diverse substitutions (e.g., methoxy, piperazine) without destabilizing the Boc group, enabling tailored modifications for target engagement .

Synthetic Efficiency : Yields vary significantly (56–97%), with microwave-assisted and Pd-catalyzed methods offering advantages in specific contexts .

Biological Relevance : Analogs with electron-withdrawing groups (e.g., chloro in 7–16) or heterocycles (e.g., tetrazole in 1b_boc) show promise in targeting enzymes and cancer pathways .

Biological Activity

tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • Chemical Name: tert-butyl N-(1,3-benzodioxol-5-ylmethyl)carbamate
  • CAS Number: 777946-61-9
  • Molecular Formula: C13H17NO4
  • Molecular Weight: 251.28 g/mol

Structure

The compound features a tert-butyl group attached to a benzo[d][1,3]dioxole moiety, which is known for its biological activity. The structural uniqueness contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest in the S-phase and G2/M-phase.
  • Apoptosis Induction: It triggers apoptotic pathways, potentially involving mitochondrial proteins such as Bax and Bcl-2.

Antitumor Activity

Numerous studies have demonstrated the antitumor properties of compounds related to benzo[d][1,3]dioxole. For instance, a study on related compounds indicated that some exhibited significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C7A5492.06 ± 0.09
C16MCF-72.55 ± 0.34

These findings suggest that derivatives of this compound may also exhibit similar or enhanced antitumor activity.

Case Studies

  • Anticancer Mechanisms:
    A study evaluated the anticancer mechanisms of thiourea derivatives incorporating benzo[d][1,3]dioxole moieties, revealing that these compounds inhibited EGFR and induced apoptosis in cancer cells .
  • Selectivity in Cytotoxicity:
    Research indicated that certain derivatives showed selective cytotoxicity against cancer cells while sparing normal lymphocytes, highlighting their therapeutic potential .
  • Inhibition of Enzymatic Activity:
    Compounds derived from benzo[d][1,3]dioxole were tested for their ability to inhibit aspartate transcarbamoylase (ATC), a promising target for antimalarial drug development . This suggests broader applications beyond oncology.

Q & A

Q. Advanced Research Focus

  • Benzo[d][1,3]dioxole Substitutions : Introducing electron-withdrawing groups (e.g., fluorine) enhances metabolic stability, while methylene spacers improve binding to targets like butyrylcholinesterase (BuChE IC50 < 1 µM) .
  • tert-Butyl Modifications : Replacing tert-butyl with smaller alkyl groups reduces steric hindrance, improving affinity for hydrophobic enzyme pockets, as seen in CCR2 antagonist intermediates .
  • Amide/Ester Linkers : Piperazine-amide derivatives exhibit higher apoptosis induction (e.g., 40% at 10 µM in MDA-MB-231) compared to ester analogs due to enhanced membrane permeability .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects .
  • Metabolic Instability : Use stability studies (e.g., liver microsomal assays) to identify rapid degradation pathways that reduce in vitro-to-in vivo correlation .
  • Off-Target Effects : Employ selectivity profiling (e.g., kinase panels) to distinguish specific vs. nonspecific cytotoxicity .

What analytical techniques are critical for studying hydrogen-bonding interactions in solid-state derivatives?

Q. Advanced Research Focus

  • Single-Crystal XRD : Resolve intermolecular interactions, such as C–H···O bonds in thiazol-2-amine derivatives (e.g., N–H···S interactions at 2.12 Å) .
  • FT-IR Spectroscopy : Identify carbonyl stretching frequencies (νC=O ~1680–1720 cm⁻¹) to assess carbamate stability .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., π-π stacking in benzo[d][1,3]dioxole derivatives) to predict solubility and crystallinity .

How can enantiomeric excess be optimized during asymmetric synthesis of related carbamate derivatives?

Q. Advanced Research Focus

  • Chiral Catalysts : (R,R)-FeBIPF2 achieves 80% ee via π-π interactions between the catalyst and benzodioxole moiety .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance transition-state stabilization, improving stereoselectivity .
  • Additives : Acetic acid in the eluent suppresses racemization during chromatography, preserving enantiopurity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.